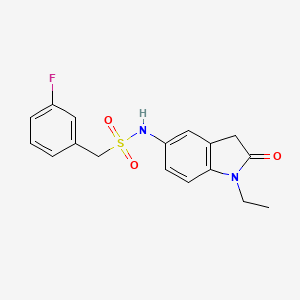
N-(1-ethyl-2-oxoindolin-5-yl)-1-(3-fluorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-ethyl-2-oxoindolin-5-yl)-1-(3-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H17FN2O3S and its molecular weight is 348.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-ethyl-2-oxoindolin-5-yl)-1-(3-fluorophenyl)methanesulfonamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features an indolinone core, a methanesulfonamide group, and a fluorophenyl substituent. The unique configuration of these components contributes to its pharmacological properties. The indolinone moiety is particularly significant due to its association with various therapeutic effects, including anti-cancer and anti-inflammatory activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Interaction : It has the potential to interact with cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
- Hydrogen Bonding : Interaction studies indicate that the sulfonamide oxygen can form hydrogen bonds with amino acid side chains in target proteins, enhancing binding affinity and therapeutic efficacy.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : The indolinone scaffold is known for its anticancer effects, with studies showing that derivatives can induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how variations in substituents affect biological activity. Below is a summary table of structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(1-ethyl-2-oxoindolin-5-yl)-1-(4-chlorophenyl)methanesulfonamide | Structure | Chlorine substituent may affect lipophilicity differently than fluorine. |
| N-(1-ethyl-2-oxoindolin-5-y)-1-(4-bromophenyl)methanesulfonamide | Structure | Bromine could influence biological activity through different electronic effects. |
| N-(1-ethyl-2-oxoindolin-5-y)-1-(4-methylphenyl)methanesulfonamide | Structure | Methyl group may enhance hydrophobic interactions compared to fluorine. |
The presence of the fluorophenyl group in the original compound may confer unique properties such as increased lipophilicity and improved metabolic stability compared to analogs with different substituents.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- Anticancer Activity : In vitro studies demonstrated that this compound effectively induces apoptosis in human cancer cell lines, potentially through caspase activation pathways.
- Inhibition of Pro-inflammatory Cytokines : Research indicated that this compound could significantly reduce levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a role in modulating inflammatory responses.
- Binding Affinity Studies : Molecular docking studies revealed favorable binding interactions with targets such as carbonic anhydrase IX, which is implicated in tumor progression, further supporting its potential as an anticancer agent .
Eigenschaften
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-1-(3-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-2-20-16-7-6-15(9-13(16)10-17(20)21)19-24(22,23)11-12-4-3-5-14(18)8-12/h3-9,19H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCGDPYXLVBFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














